

Mass Spectrometry Analysis of Diethyl Dibromomalonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl dibromomalonate

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This technical guide provides an in-depth overview of the mass spectrometry analysis of **diethyl dibromomalonate**. It covers the fundamental properties of the compound, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), and an analysis of its electron ionization mass spectrum, including a proposed fragmentation pathway. This document is intended to serve as a valuable resource for researchers and scientists involved in the analysis and characterization of halogenated organic compounds.

Compound Profile: Diethyl Dibromomalonate

Diethyl dibromomalonate is a halogenated organic compound with the chemical formula $C_7H_{10}Br_2O_4$.^[1] It is a dense, high-boiling point liquid at room temperature.^{[2][3]} A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Diethyl Dibromomalonate**

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₇ H ₁₀ Br ₂ O ₄ | [1] |
| Molecular Weight | 317.96 g/mol | [1] |
| CAS Number | 631-22-1 | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 140-143 °C at 18 mmHg | [2][3] |
| Density | 1.68 g/mL at 25 °C | [2][3] |
| Refractive Index | n _{20/D} 1.484 | [2][3] |

Experimental Protocol: GC-MS Analysis

The following protocol outlines a representative method for the analysis of **diethyl dibromomalonate** using gas chromatography coupled with mass spectrometry (GC-MS). This method is based on standard practices for the analysis of similar semi-volatile organic compounds.[4]

Sample Preparation

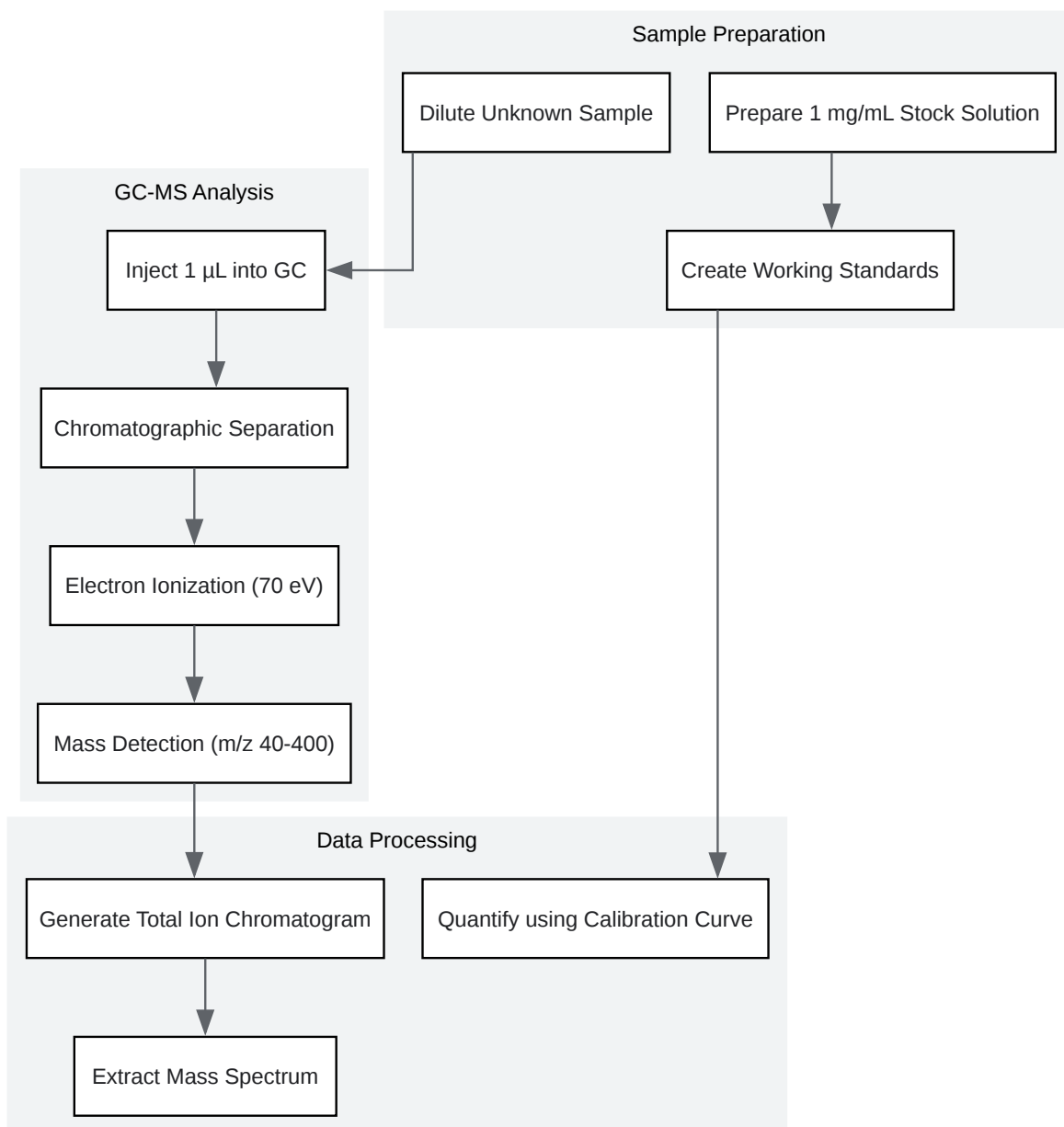
- **Standard Solution Preparation:** Prepare a stock solution of **diethyl dibromomalonate** in a suitable solvent, such as ethyl acetate or dichloromethane, at a concentration of 1 mg/mL.
- **Working Standards:** Create a series of working standards by serially diluting the stock solution to the desired concentration range for calibration.
- **Sample Dilution:** For unknown samples, dilute an accurately weighed or measured amount in the chosen solvent to bring the concentration within the calibrated range. A "dilute and shoot" approach is often sufficient for relatively clean samples.[5]

GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** A standard GC system equipped with a split/splitless injector.
- **Mass Spectrometer:** A mass spectrometer capable of electron ionization (EI).

- GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is recommended.
- Injector Temperature: 250 °C
- Injection Volume: 1 μ L
- Injection Mode: Splitless or split, depending on the sample concentration.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/minute.
 - Final hold: Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 40-400 m/z.

The workflow for this experimental protocol is illustrated in the diagram below.



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Caption: Experimental workflow for GC-MS analysis.

Mass Spectrum and Fragmentation Analysis

The electron ionization mass spectrum of **diethyl dibromomalonate** is characterized by the absence of a distinct molecular ion peak due to its instability under EI conditions. The fragmentation pattern is dominated by losses of bromine atoms and ethoxycarbonyl groups.

Quantitative Data: Major Fragment Ions

The major fragment ions observed in the electron ionization mass spectrum of **diethyl dibromomalonate** are summarized in Table 2. The data is sourced from the NIST WebBook.^[6]

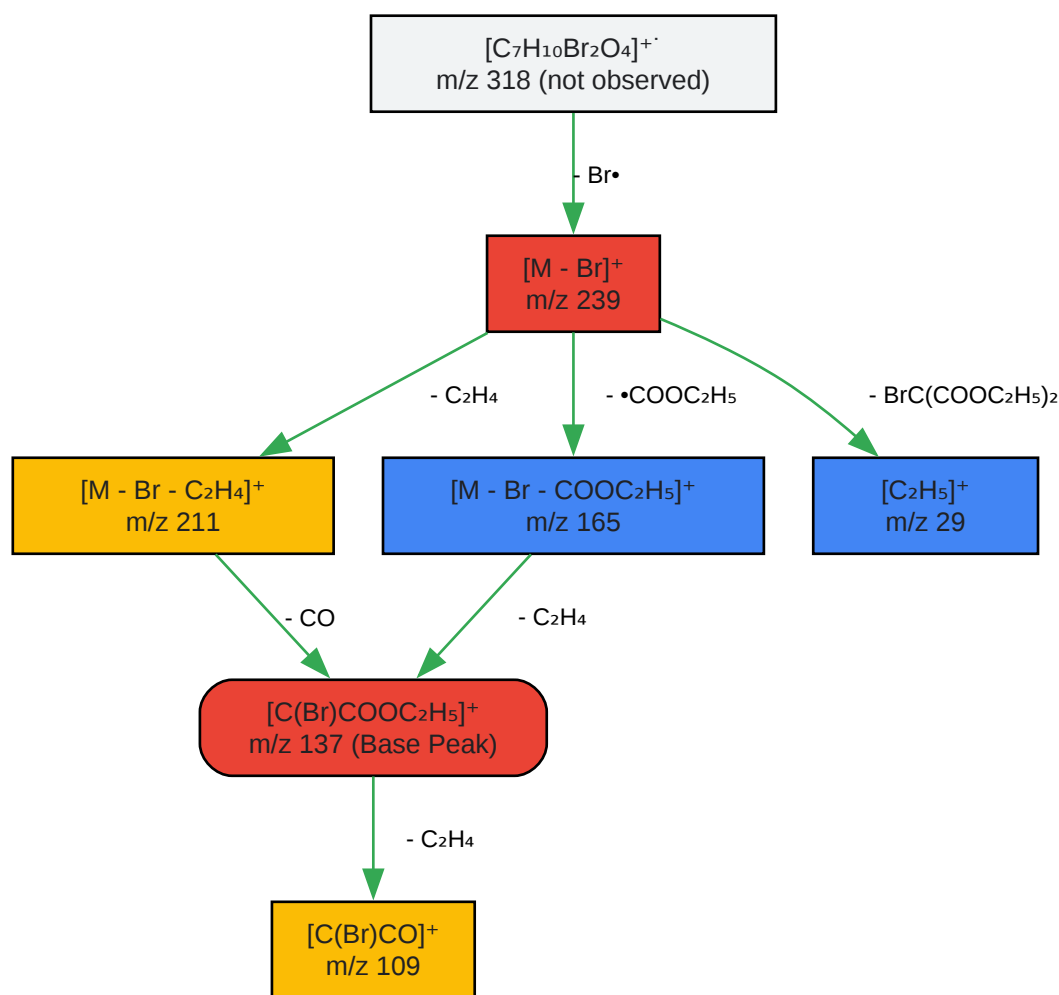
Table 2: Major Fragment Ions of **Diethyl Dibromomalonate** (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|--------------------------|
| 239 | ~5 | $[M - Br]^+$ |
| 211 | ~15 | $[M - Br - C_2H_4]^+$ |
| 193 | ~10 | $[M - Br - C_2H_4O]^+$ |
| 165 | ~20 | $[M - Br - COOC_2H_5]^+$ |
| 137 | ~100 | $[C(Br)COOC_2H_5]^+$ |
| 109 | ~60 | $[C(Br)CO]^+$ |
| 81 | ~35 | $[Br]^+$ |
| 29 | ~95 | $[C_2H_5]^+$ |

Proposed Fragmentation Pathway

Upon electron ionization, **diethyl dibromomalonate** readily undergoes fragmentation. A plausible fragmentation pathway is initiated by the loss of a bromine atom, followed by subsequent losses of ethene, ethoxy radicals, and carbon monoxide. The base peak at m/z 137 likely corresponds to the stable $[C(Br)COOC_2H_5]^+$ fragment.

The proposed fragmentation pathway is illustrated in the diagram below.



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Caption: Proposed EI fragmentation of **diethyl dibromomalonate**.

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of **diethyl dibromomalonate**. The provided GC-MS protocol offers a starting point for method development, and the fragmentation data serves as a reference for spectral interpretation. The inherent instability of the molecular ion under electron ionization necessitates a thorough understanding of its fragmentation pattern for accurate identification. Researchers can adapt these methodologies to suit their specific instrumentation and analytical requirements in the study of halogenated compounds.

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